3-(3-Bromo-4-hydroxy-5-methoxyphenyl)acrylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-Bromo-4-hydroxy-5-methoxyphenyl)acrylic acid is an organic compound with the molecular formula C10H9BrO4 It is a derivative of cinnamic acid, characterized by the presence of a bromine atom, a hydroxyl group, and a methoxy group on the phenyl ring
Scientific Research Applications
3-(3-Bromo-4-hydroxy-5-methoxyphenyl)acrylic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential antioxidant and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and inflammatory conditions.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Bromo-4-hydroxy-5-methoxyphenyl)acrylic acid typically involves the bromination of 4-hydroxy-5-methoxybenzaldehyde followed by a Knoevenagel condensation reaction with malonic acid. The reaction conditions generally include the use of a base such as piperidine or pyridine and a solvent like ethanol or methanol. The reaction mixture is heated under reflux to facilitate the condensation process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Types of Reactions:
Oxidation: The hydroxyl group in this compound can undergo oxidation to form a quinone derivative.
Reduction: The carbon-carbon double bond in the acrylic acid moiety can be reduced to form the corresponding saturated acid.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride.
Substitution: Nucleophiles such as ammonia, primary amines, or thiols in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Saturated carboxylic acids.
Substitution: Amino or thiol-substituted derivatives.
Mechanism of Action
The mechanism of action of 3-(3-Bromo-4-hydroxy-5-methoxyphenyl)acrylic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and methoxy groups on the phenyl ring contribute to its antioxidant activity by scavenging free radicals. The bromine atom can enhance the compound’s reactivity, allowing it to interact with biological macromolecules such as proteins and nucleic acids. These interactions can modulate various cellular pathways, leading to potential therapeutic effects.
Comparison with Similar Compounds
3-(4-Hydroxy-3-methoxyphenyl)acrylic acid (Ferulic acid): Similar structure but lacks the bromine atom.
3-(3-Bromo-4-hydroxyphenyl)acrylic acid: Similar structure but lacks the methoxy group.
3-(4-Hydroxy-5-methoxyphenyl)acrylic acid: Similar structure but lacks the bromine atom.
Uniqueness: 3-(3-Bromo-4-hydroxy-5-methoxyphenyl)acrylic acid is unique due to the presence of both the bromine atom and the methoxy group on the phenyl ring. This combination of functional groups enhances its reactivity and potential biological activity compared to its analogs.
Properties
IUPAC Name |
(E)-3-(3-bromo-4-hydroxy-5-methoxyphenyl)prop-2-enoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrO4/c1-15-8-5-6(2-3-9(12)13)4-7(11)10(8)14/h2-5,14H,1H3,(H,12,13)/b3-2+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGBVBJQUJJKRGF-NSCUHMNNSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C=CC(=O)O)Br)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C(=CC(=C1)/C=C/C(=O)O)Br)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.08 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6948-33-0, 948051-10-3 |
Source
|
Record name | 6948-33-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55760 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | (2E)-3-(3-bromo-4-hydroxy-5-methoxyphenyl)prop-2-enoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.